1-methyl-9H-pyrido[2,3-b]indol-1-ium
Description
Overview of Fused Nitrogen Heterocyclic Systems in Academic Research
Fused nitrogen heterocyclic systems are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. This structural motif is ubiquitous in nature and synthetic chemistry. mdpi.comnd.edu The diverse group of fused-nitrogen-containing heterocycles is a substantial and noteworthy part of the broader set of nitrogenous heterocyclic compounds. mdpi.com Decades of research have been dedicated to the synthesis, functionalization, and application of these molecules, driven by their presence in a vast array of biologically active natural products, pharmaceuticals, and functional materials. nd.edu
The fusion of multiple rings creates a rigid, often planar, scaffold that can be functionalized to fine-tune its electronic, steric, and physicochemical properties. This allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. nih.gov Research in this area is continually evolving, with ongoing efforts to develop novel synthetic methodologies, explore new chemical transformations, and discover compounds with unique biological or physical properties. mdpi.comnd.edu
Historical and Contemporary Context of Pyridoindolium Scaffolds in Chemical Biology
The pyridoindole framework, a fusion of pyridine (B92270) and indole (B1671886) rings, is the structural core of the carboline alkaloids. The β-carboline (9H-pyrido[3,4-b]indole) skeleton, for instance, is found in numerous natural products, such as harmane and harmine (B1663883), which were first isolated from Peganum harmala. mdpi.comsigmaaldrich.com These compounds have a long history of investigation due to their diverse and potent biological activities. mdpi.comnih.gov
More recently, the isomeric α-carboline (9H-pyrido[2,3-b]indole) scaffold has garnered significant attention as a privileged structure in medicinal chemistry and materials science. researchgate.netsmolecule.com While sharing the fused heterocyclic core, the different arrangement of the nitrogen atom in the pyridine ring confers distinct chemical reactivity and biological interaction profiles compared to its β- and γ-isomers. smolecule.com Contemporary research focuses on synthesizing novel α-carboline derivatives and exploring their potential. For example, new 9H-pyrido[2,3-b]indole-based molecules have been designed and studied as fluorescent probes, demonstrating high sensitivity to their microenvironment, such as local pH changes. nih.gov
Definition and Structural Features of Quaternary Pyridoindolium Salts
A quaternary pyridoindolium salt is a specific type of pyridoindole derivative that carries a permanent positive charge. This charge results from the quaternization of the pyridine nitrogen atom, meaning it has formed a fourth covalent bond, typically with an alkyl or aryl group, and is thus part of a cationic species.
The compound 1-methyl-9H-pyrido[2,3-b]indol-1-ium is a quaternary salt of α-carboline. Its key structural features are:
A Fused Heteroaromatic Core : It possesses a planar, tricyclic system consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring (forming an indole moiety), which is in turn fused to a pyridine ring. This is specifically the 9H-pyrido[2,3-b]indole or α-carboline framework. researchgate.netsmolecule.com
Quaternary Nitrogen : The nitrogen atom at position 1 (N1) of the pyridine ring is covalently bonded to a methyl group. This N-methylation converts the neutral pyridine ring into a positively charged pyridinium (B92312) ring.
Permanent Cationic Charge : Unlike the parent α-carboline which can be protonated or deprotonated, the 1-methyl derivative possesses a fixed, delocalized positive charge, making it a cationic species irrespective of pH. This charge is balanced by a counter-anion (e.g., iodide, chloride), which is not specified in the compound's name but would be present in the solid state or in solution.
Below is a table comparing the parent scaffold with the specific quaternary salt.
| Feature | 9H-Pyrido[2,3-b]indole (α-Carboline) | This compound |
| Chemical Formula | C₁₁H₈N₂ | [C₁₂H₁₁N₂]⁺ |
| Charge | Neutral | Permanent Positive (+1) |
| Nitrogen at Position 1 | Trivalent, part of a neutral pyridine ring | Tetravalent, part of a positively charged pyridinium ring |
| Solubility Profile | Generally soluble in organic solvents | Increased water solubility expected due to ionic nature |
| Key Structural Moiety | α-Carboline | α-Carbolinium cation |
Rationale for Focused Research on this compound within the Pyridoindolium Family
The focused academic interest in this compound stems from the unique combination of the parent α-carboline scaffold's properties with the significant structural and electronic changes introduced by N-methylation and quaternization. The rationale for its investigation can be attributed to several key factors:
Modulation of Photophysical Properties : The parent 9H-pyrido[2,3-b]indole scaffold is known to be a basis for fluorescent molecules. researchgate.netnih.gov Quaternization can significantly alter the electronic structure, often leading to changes in absorption and emission wavelengths (solvatochromic effects) and fluorescence quantum yields. This makes this compound a prime candidate for the development of novel fluorescent probes and sensors. nih.gov
Enhanced Biomolecular Interactions : The introduction of a permanent positive charge can enhance the compound's ability to interact with negatively charged biological macromolecules. For example, studies on related compounds have demonstrated that the cationic nature facilitates binding to the grooves of DNA. nih.gov This makes the pyridoindolium scaffold a promising framework for designing DNA intercalators or probes.
Potential as a Tunable Scaffold : The this compound structure serves as a foundational platform for further chemical modification. The core can be functionalized at various positions to fine-tune its properties for specific applications, such as cellular imaging or as a targeted therapeutic agent. The synthesis of derivatives allows for the systematic study of structure-activity relationships. researchgate.netnih.gov
In essence, by converting the well-regarded α-carboline scaffold into a quaternary salt, researchers can unlock new chemical space and explore applications that leverage the compound's ionic character and potentially enhanced photophysical properties.
Structure
3D Structure
Properties
Molecular Formula |
C12H11N2+ |
|---|---|
Molecular Weight |
183.23g/mol |
IUPAC Name |
1-methyl-9H-pyrido[2,3-b]indol-1-ium |
InChI |
InChI=1S/C12H10N2/c1-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14/h2-8H,1H3/p+1 |
InChI Key |
OOMREJOXOCWRAS-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC2=C1NC3=CC=CC=C23 |
Canonical SMILES |
C[N+]1=CC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Methyl 9h Pyrido 2,3 B Indol 1 Ium and Its Derivatives
Established Synthetic Routes for Pyridoindolium Frameworks
The pyrido[2,3-b]indole skeleton, the backbone of the target compound, can be assembled through various synthetic strategies, primarily involving the construction of the pyridine (B92270) ring onto a pre-existing indole (B1671886) core or the formation of the pyrrole (B145914) ring from a substituted pyridine.
Cyclization Reactions for Pyridoindolium Core Formation
Several classical and contemporary cyclization reactions are employed for the synthesis of the α-carboline ring system.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the synthesis of α-carbolines, this would typically involve a tryptamine derivative that is first acylated and then cyclized. organic-chemistry.orgnist.gov While traditionally used for the synthesis of dihydroisoquinolines, modifications of this reaction can be applied to the formation of carboline structures. researchgate.net
Pictet-Spengler Reaction: A cornerstone in indole alkaloid synthesis, the Pictet-Spengler reaction condenses a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govcombichemistry.com This method is highly effective for the synthesis of tetrahydro-β-carbolines, which can then be aromatized to the corresponding β-carbolines. nih.govbyjus.com While more commonly applied to β-carboline synthesis, variations of this strategy can be adapted for α-carboline frameworks.
Graebe-Ullmann Reaction: This method involves the formation of carbazoles and related polycyclic aromatic compounds through the deoxygenation of N-arylbenzotriazoles. Modified versions of the Graebe-Ullmann reaction have been successfully applied to the synthesis of α-carbolines. nih.govresearchgate.netquimicaorganica.org For instance, the decomposition of 2-(1-benzotriazol-1,2,3-yl)pyridine N-oxide derivatives in phosphoric acid can yield α-carboline N-oxides. researchgate.net
Palladium-Catalyzed Amidation and Cyclization: Modern synthetic approaches often utilize transition metal catalysis. Palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization provide an efficient route to pyrido[2,3-b]indoles. For example, the coupling of a 2-amino-3-substituted indole with a suitable pyridine derivative, followed by an intramolecular C-N bond formation, can construct the α-carboline core. researchgate.netrsc.org
Metal-Free Annulation Reactions: Recent advancements have focused on metal-free synthetic routes. For instance, a [3+3] annulation of Morita–Baylis–Hillman acetates of nitroalkenes with iminoindolines provides a regioselective pathway to substituted α-carbolines under mild conditions. nih.gov Another metal-free approach involves a regiodivergent synthesis from a common indolylchalcone oxime ester precursor, where the use of DDQ as a switching agent can selectively lead to α-carboline derivatives. nenu.edu.cn
Substitution Reactions for Derivatization of Pyridoindolium Core
Once the pyridoindolium framework is established, further derivatization can be achieved through various substitution reactions. The reactivity of the α-carboline nucleus is influenced by the electron-donating nature of the indole part and the electron-withdrawing nature of the pyridine ring.
Electrophilic Aromatic Substitution: The indole moiety of the α-carboline is generally susceptible to electrophilic attack, primarily at the C-3 position if unsubstituted, or at other positions on the benzene (B151609) ring depending on existing substituents and reaction conditions. quimicaorganica.orgresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. byjus.com
Nucleophilic Aromatic Substitution: The pyridine ring of the α-carboline is relatively electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation. For example, a chloro-substituted α-carboline can react with various nucleophiles to introduce new functional groups. rsc.org Intramolecular nucleophilic substitution at the indole β-position has also been reported. nih.gov
Specific Synthesis of 1-methyl-9H-pyrido[2,3-b]indol-1-ium Precursors and Analogs
The synthesis of the target compound and its analogs requires the preparation of appropriately substituted 9H-pyrido[2,3-b]indole precursors. This often involves the synthesis of functionalized indole building blocks.
Key precursors for the construction of the α-carboline ring system include:
2-Aminoindoles: These are crucial intermediates, often prepared through the reduction of 2-nitroindoles or via more complex multi-step sequences. core.ac.uk One-pot methods have been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. core.ac.uk
3-Formylindoles and 3-Acetylindoles: These compounds are valuable starting materials for building the pyridine ring. 3-Formylindoles can be synthesized via the Vilsmeier-Haack reaction of indoles. juniperpublishers.com 3-Acetylindoles can be prepared from the corresponding 1,3-diacetylindole. google.com These precursors can then undergo condensation and cyclization reactions to form the α-carboline skeleton.
The synthesis of substituted α-carboline analogs often involves a modular approach, where substituted indole or pyridine precursors are used in the cyclization step. For instance, a palladium-catalyzed reaction between N-(3-acetyl-1-substituted-1H-indol-2-yl)amides can yield a variety of 9-substituted-9H-pyrido[2,3-b]indol-4-ols. rsc.org
Table 1: Examples of Precursors for α-Carboline Synthesis
| Precursor Type | Synthetic Method | Reference |
| 2-Aminoindoles | Reductive cyclization of 2-halonitrobenzenes with cyanoacetamides | core.ac.uk |
| 3-Formylindoles | Vilsmeier-Haack reaction of indoles | juniperpublishers.com |
| 3-Acetylindoles | Hydrolysis of 1,3-diacetylindole | google.com |
| Substituted α-carbolines | Pd-catalyzed cyclization of N-(3-acetyl-1-substituted-1H-indol-2-yl)amides | rsc.org |
Quaternization Strategies for Pyridoindolium Salt Formation
The final step in the synthesis of this compound is the quaternization of the pyridine nitrogen of the 9H-pyrido[2,3-b]indole precursor. This is typically achieved through N-alkylation with a suitable methylating agent.
Common methylating agents for the N-methylation of nitrogen heterocycles include:
Methyl Iodide: A widely used and reactive methylating agent for the quaternization of amines and N-heterocycles. nih.gov The reaction is typically carried out in a suitable solvent, and the resulting pyridinium (B92312) iodide salt precipitates or is isolated after workup. While effective, methyl iodide is toxic and has a low boiling point, necessitating careful handling. acs.org
Dimethyl Carbonate: A more environmentally friendly alternative to methyl iodide. acs.org It can be used for the N-methylation of indoles and other nitrogen-containing compounds, often in the presence of a base like potassium carbonate. acs.org
Methyl Trifluoromethanesulfonate (Methyl Triflate): A very powerful methylating agent that can be used for the quaternization of less reactive nitrogen centers. In the synthesis of manzamine A analogs, methyl triflate was used to methylate the pyridinium nitrogen. researchgate.net
The choice of methylating agent and reaction conditions can influence the efficiency of the quaternization and the nature of the counter-ion in the final salt.
Table 2: Common Methylating Agents for Quaternization
| Methylating Agent | Characteristics | Reference |
| Methyl Iodide | Highly reactive, but toxic with a low boiling point. | nih.govacs.org |
| Dimethyl Carbonate | "Green" methylating agent, less toxic than methyl iodide. | acs.org |
| Methyl Trifluoromethanesulfonate | Very powerful, suitable for less reactive substrates. | researchgate.net |
Derivatization and Functionalization Techniques for this compound
Further diversification of the this compound scaffold can be achieved through functionalization of the pre-formed pyridinium nucleus. The positive charge on the pyridine ring significantly influences its reactivity, making it susceptible to nucleophilic attack and facilitating certain regioselective C-H functionalization reactions.
Regioselective Functionalization of the Pyridoindolium Nucleus
The introduction of substituents at specific positions on the pyridoindolium ring is a key strategy for modulating its properties. The pyridinium moiety activates the ring towards certain transformations.
C4-Selective Functionalization: N-functionalized pyridinium salts have emerged as valuable substrates for regioselective C-H functionalization. nih.gov Visible-light-induced reactions, for example, can achieve C4-selective functionalization of pyridinium salts with various partners, such as cyclopropanols. N-heterocyclic carbene (NHC) catalysis can also be employed for the enantioselective functionalization at the C4 position of pyridinium salts. nih.gov These methods offer a powerful tool for introducing substituents at the C4 position of the this compound core, a position that is often challenging to functionalize directly.
C-H Activation: Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of heterocyclic compounds. While direct C-H activation of the this compound cation is not extensively reported, methods developed for related systems like quinolines and pyridines can provide insights. For instance, the presence of the nitrogen atom in 8-methylquinoline directs transition metal catalysts to activate the C(sp³)-H bonds of the methyl group, enabling a variety of functionalization reactions. Similar directing effects could potentially be exploited for the functionalization of the methyl group or other positions on the pyridoindolium ring.
The functionalization of the pre-formed this compound salt allows for the late-stage introduction of various functional groups, providing access to a diverse library of derivatives for further investigation.
Introduction of Side Chains for Modulated Biological Interactions
The strategic introduction of side chains onto the 9H-pyrido[2,3-b]indole scaffold is a key approach for modulating the biological and photophysical properties of these compounds. The nature and position of these substituents can significantly influence interactions with biological targets or affect the molecule's fluorescence characteristics.
A common strategy involves the synthesis of 3-substituted β-carbolinone derivatives, which can serve as versatile intermediates. researchgate.netsemanticscholar.org A two-step process has been developed for this purpose, starting from various 3-substituted β-carbolines. researchgate.netsemanticscholar.orgnih.gov The initial step involves N-oxidation of the pyridine ring, followed by a rearrangement reaction in acetic anhydride to yield 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives. nih.govmdpi.com This method is effective for a range of electron-withdrawing groups at the 3-position. researchgate.netsemanticscholar.org
The following table summarizes the synthesis of various 3-substituted β-carbolinone derivatives, highlighting the versatility of this approach for introducing diverse functional side chains.
| Entry | Starting Material (Substituent at C-3) | Product | Yield (%) |
| 1 | -H | 9H-Pyrido[3,4-b]indol-1(2H)-one | 65 |
| 2 | -COOEt | Ethyl 1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-3-carboxylate | 85 |
| 3 | -CH₂OH | 3-(Hydroxymethyl)-9H-pyrido[3,4-b]indol-1(2H)-one | 72 |
| 4 | -CN | 1-Oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-3-carbonitrile | 78 |
| 5 | -CONHNH₂ | 9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide | 67 |
| 6 | -CONHMe | N-Methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-3-carboxamide | 75 |
Data sourced from multiple studies on β-carbolinone synthesis. nih.govmdpi.com
These derivatization strategies are crucial as they allow for fine-tuning of the molecule's properties. For instance, fluorophores based on the 9H-pyrido[2,3-b]indole structure have been designed and synthesized for use as fluorescent probes. nih.govresearchgate.net The introduction of specific side chains in these molecules creates "push-pull" systems that exhibit desirable photophysical behaviors, such as large Stokes shifts and positive solvatochromic effects, making them suitable for applications like DNA binding detection and cellular imaging. nih.govresearchgate.net
Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to more efficient, environmentally friendly, and versatile methods for constructing the pyridoindolium core and its derivatives. These include one-pot reactions, microwave-assisted synthesis, and the application of classical reactions like the Mannich reaction for further derivatization.
A notable example is the solvent-free, one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles. researchgate.net This method involves the reaction of oxindole derivatives with chalcones using potassium tert-butoxide (t-BuOK) as a catalyst. researchgate.net The reaction proceeds through a cascade of events including addition, cyclization, dehydration, and oxidation to afford the target compounds in good to excellent yields. researchgate.net Similarly, Friedel–Crafts alkylation of γ-hydroxybutyrolactams has been employed for the one-pot preparation of polycyclic indole derivatives. mdpi.com
Another powerful one-pot protocol has been developed for preparing 1-aryl-3-trifluoromethylpyrazoles, which demonstrates a cascade of reactions including (3+3)-condensation, dehydration, and sulfide contraction. nih.gov While not directly yielding a pyridoindolium, this methodology highlights the sophistication of one-pot approaches in heterocyclic synthesis. A one-pot synthesis for novel multisubstituted 1-alkoxyindoles has also been achieved through a sequence of nitro reduction, intramolecular condensation, and in-situ alkylation. mdpi.com This method demonstrates that complex indole derivatives can be accessed efficiently in a single pot, with yields being higher than in stepwise procedures. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in heterocyclic chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and often higher product purity compared to conventional heating methods. mdpi.comnih.gov The use of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture through molecular friction of polar molecules, which can prevent side reactions like polymerization. mdpi.comutrgv.edu
This technology has been successfully applied to the synthesis of various indole-containing scaffolds. nih.gov For instance, the synthesis of fluorescent pyrido[2,3-b]indolizines from alkylpyridinium salts and enaminones is effectively carried out in a microwave reactor. nih.gov A mixture of the pyridinium salt, enaminone, and sodium acetate in an isopropyl alcohol/water mixture is irradiated at 150 °C for 30 minutes to yield the desired products. nih.gov
The advantages of microwave-assisted synthesis are clearly demonstrated in the preparation of quinoxalines and pyrido[2,3-b]pyrazines, where good yields and short reaction times are achieved without the need for solvents or catalysts. mdpi.com This eco-friendly approach is also utilized in multi-component reactions to create complex structures like spirooxindoles, where reaction times can be reduced from hours to just a few minutes. mdpi.comutrgv.edu
| Reaction Type | Conventional Time | Microwave Time | Advantage |
| Spirooxindole Synthesis | 3 hours | 5 minutes | Drastic reduction in reaction time, higher yield. mdpi.com |
| Pyrido[2,3-b]indolizine Synthesis | Not specified | 30 minutes | Rapid and efficient domino reaction sequence. nih.gov |
| Pyrido[2,3-b]pyrazine Synthesis | Not specified | 5-15 minutes | Solvent-free, catalyst-free, good yields. mdpi.com |
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. uobaghdad.edu.iqresearchgate.net It is a condensation reaction between an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom. uobaghdad.edu.iqresearchgate.net
In the context of indole chemistry, the Mannich reaction is widely used to introduce aminomethyl side chains, typically at the C-3 position of the indole ring, which is nucleophilic. uobaghdad.edu.iqresearchgate.net The synthesis of these Mannich bases involves reacting an indole derivative with formaldehyde and a variety of secondary amines. uobaghdad.edu.iqresearchgate.net This reaction provides a straightforward route to derivatives that can serve as precursors for more complex molecules or possess biological activity themselves. While direct application to the this compound core is not extensively detailed in the provided context, the principles are directly applicable for the derivatization of the indole portion of the pyridoindolium scaffold, assuming an available active hydrogen.
Mechanistic Investigations of Biological Interactions of 1 Methyl 9h Pyrido 2,3 B Indol 1 Ium Derivatives in Vitro Studies
Nucleic Acid (DNA/RNA) Binding Mechanisms
The planar, aromatic structure of the pyrido[2,3-b]indole scaffold is a key determinant of its ability to interact with the helical structure of DNA and RNA. The permanent positive charge of the 1-methyl-9H-pyrido[2,3-b]indol-1-ium ion further promotes these interactions through electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids.
The interaction of small molecules with duplex DNA typically occurs through two primary non-covalent modes: intercalation, where the planar molecule inserts between the base pairs of the DNA, and groove binding, where the molecule fits into the minor or major grooves of the helix. For many planar aromatic compounds, the mechanism of binding is a multi-step process that often begins with initial electrostatic interactions and groove binding, which may be followed by a transition to the more thermodynamically stable intercalated state. rsc.org
Studies on derivatives of the parent 9H-pyrido[2,3-b]indole structure have provided direct evidence for these binding modes. Fluorescence and UV-vis absorption spectroscopy studies of the interaction between a specific 9H-pyrido[2,3-b]indole-based probe and calf thymus DNA (ctDNA) confirmed a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov The analysis of this interaction suggested that the probe binds to the DNA helix primarily via a groove binding mode. nih.gov Analogous planar heterocyclic systems, such as N-substituted indolo[3,2-b]carbazoles, have been shown to function as high-affinity nucleic acid ligands that efficiently stack between the nucleobases of duplex DNA through an intercalative mode. nih.gov This dual potential for both groove binding and intercalation is a hallmark of this class of compounds.
The binding affinity of pyrido[2,3-b]indole derivatives to nucleic acids is significantly influenced by their structural features, particularly charge and the nature of their substituents. It is well-established that ligands containing positively charged residues exhibit a high affinity for duplex nucleic acids. nih.gov This is due to favorable electrostatic interactions with the negatively charged phosphate backbone and electronegative atoms within the DNA grooves. nih.gov The quaternized nitrogen in this compound, which carries a permanent positive charge, is therefore expected to be a major contributor to its strong DNA binding affinity.
Furthermore, the type and position of substituents on the carboline ring system play a crucial role. Studies on related β-carboline derivatives have demonstrated that the presence of a 1-methyl substituent can increase the potency of their biological activity, such as enzyme inhibition. nih.gov In the context of DNA binding, research on indolo[3,2-b]carbazole (B1211750) derivatives showed that those bearing basic N-alkyl substituents act as intercalators that bind to DNA with high affinity, in the micromolar and submicromolar range. nih.gov The quenching of fluorescence from these derivatives upon exposure to ctDNA is indicative of their binding. nih.gov These findings underscore that both the inherent charge of the core structure and the specific chemical groups attached to it are critical in modulating the strength and nature of the interaction with DNA and RNA.
Enzyme Modulation and Inhibition Mechanisms
Beyond interacting with nucleic acids, this compound derivatives have been investigated for their ability to modulate the activity of various enzymes, which is a key aspect of their biological effects.
Topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition is a validated strategy in anticancer therapy. Certain derivatives based on related heterocyclic structures have been identified as potent inhibitors of human DNA topoisomerase IIα. nih.gov The mechanism of action for these compounds involves acting as "topoisomerase IIα poisons." nih.gov Rather than simply blocking the enzyme's catalytic activity, they stabilize the covalent complex formed between the enzyme and DNA during the cleavage-rejoining cycle. nih.gov This stabilization of the "cleavage complex" leads to an accumulation of linear DNA intermediates, which ultimately triggers cellular apoptosis. nih.gov The inhibitory potency of these compounds can be significant, with some derivatives demonstrating activity at sub-micromolar concentrations. nih.gov
| Compound | Target Enzyme | IC₅₀ (µg/ml) | Cell Line | Reference |
|---|---|---|---|---|
| Thiosemicarbazide (B42300) Derivative 1 | Human DNA Topoisomerase IIα | 0.23 | A549 (Lung Cancer) | nih.gov |
| Thiosemicarbazide Derivative 2 | Human DNA Topoisomerase IIα | 0.83 | A549 (Lung Cancer) | nih.gov |
| Thiosemicarbazide Derivative 3 | Human DNA Topoisomerase IIα | 0.25 | A375 (Melanoma) | nih.gov |
| Etoposide (Reference) | Human DNA Topoisomerase IIα | >20 | A549 (Lung Cancer) | nih.gov |
This table presents inhibitory data for thiosemicarbazide derivatives, which are structurally distinct from but mechanistically relevant to topoisomerase II poisons.
Monoamine oxidases (MAOs) are enzymes responsible for the degradation of key neurotransmitters, including dopamine (B1211576). researchgate.net Inhibition of MAO, particularly the MAO-A isoform, can increase the synaptic levels of these neurotransmitters. Beta-carbolines, which are structurally related to this compound, are known to be endogenous inhibitors of MAO. nih.gov
In vitro studies using purified MAO-A have shown that β-carboline derivatives are reversible and competitive inhibitors that are selective for the MAO-A isoform. nih.gov A key structure-activity relationship finding is that substituents at the 1-position, specifically a 1-methyl group, generally increase the inhibitory potency. nih.gov Harmine (B1663883), which is a 1-methyl-β-carboline, is a particularly effective inhibitor with a very low inhibition constant (Ki). nih.gov In vivo studies on related compounds, such as the 2,9-dimethyl-beta-carbolinium (B1194821) ion, have demonstrated a direct effect on dopamine metabolism. nih.gov Following administration, a dose-dependent decrease in dopamine and its metabolites was observed in the striatum of rats, confirming that these compounds can modulate dopaminergic pathways in the brain. nih.gov
| Compound (β-Carboline Derivative) | Inhibition Constant (Ki) for MAO-A (nM) | Reference |
|---|---|---|
| Harmine | 5 | nih.gov |
| Harmaline | 48 | nih.gov |
| 2-Methylharminium | 69 | nih.gov |
| 2,9-Dimethylharminium | 15 | nih.gov |
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a vital role in cholinergic neurotransmission. mdpi.com Inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.com
While direct studies on this compound are limited, mechanistic insights can be drawn from investigations into other neurotoxic pyridinium (B92312) ions like MPDP+. Studies have shown that such compounds can inhibit AChE in a dose-dependent manner. nih.gov Kinetic analysis of the inhibition of AChE by MPDP+ indicated a noncompetitive mode of inhibition. nih.gov This means the inhibitor does not bind to the active site where the substrate (acetylthiocholine) binds, but to an allosteric site on the enzyme. The inhibition was found to be reversible, as the enzyme's activity could be restored upon dilution. nih.gov Such inhibition in the brain could lead to an increase in acetylcholine levels, potentially affecting cell function. nih.gov
| Kinetic Parameter | Value (mM) | Description | Reference |
|---|---|---|---|
| Km (for acetylthiocholine) | 0.22 | Michaelis-Menten constant for the substrate. | nih.gov |
| Kis (for MPDP+) | 0.265 | Inhibitor constant for binding to the free enzyme. | nih.gov |
| Kii (for MPDP+) | 0.578 | Inhibitor constant for binding to the enzyme-substrate complex. | nih.gov |
This table presents kinetic data for the AChE inhibitor MPDP+, providing a mechanistic example of noncompetitive inhibition.
Cyclin-Dependent Kinase (CDK) Kinase Activity Blocking
The pyrido[2,3-b]indole scaffold, also known as α-carboline, and its isomers have been identified as promising structures in medicinal chemistry for the development of kinase inhibitors. nih.gov While direct studies on this compound are limited, research on related carboline derivatives provides significant insights into their potential for blocking Cyclin-Dependent Kinase (CDK) activity.
β-carbolines (pyrido[3,4-b]indoles), which are structural isomers of α-carbolines, have been demonstrated to be potent and specific inhibitors of CDKs. nih.gov The inhibitory activity is sensitive to the substitution pattern and the degree of aromaticity of the tricyclic system. nih.gov For instance, harmine, a well-known β-carboline, along with its derivatives, has shown specific inhibitory action against CDKs. nih.gov While many β-carbolines inhibit CDK2 and CDK5 to a similar extent, certain substitutions can confer selectivity for specific CDKs. nih.gov
Furthermore, research on other closely related heterocyclic systems underscores the potential of this structural class. For example, derivatives of pyrido[2,3-d]pyrimidin-7-one have been identified as potent inhibitors of CDK4, with the most effective compounds exhibiting IC50 values in the nanomolar range (IC50 = 0.004 µM). nih.gov X-ray crystallography has confirmed that these compounds act as ATP-competitive inhibitors by occupying the ATP binding site of the kinase. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also function as ATP-competitive inhibitors of various CDKs. The positively charged pyridinium moiety may enhance interactions within the typically negatively charged ATP-binding pocket of these kinases.
No specific IC50 data for this compound against a panel of CDKs is available in the reviewed literature.
Cellular Pathway Perturbation Studies (In Vitro)
Cell Cycle Arrest Induction
Derivatives of the pyridoindole core structure have been shown to perturb cellular pathways, leading to cell cycle arrest. This is often a direct consequence of CDK inhibition. Studies on related β-carboline compounds have demonstrated a clear ability to halt cell cycle progression. For example, certain β-carboline dimers have been found to induce cell cycle arrest at the S phase in MG-63 sarcoma cells. nih.govnih.gov Another study on novel pyrido[3,4-b]indole derivatives identified a strongly selective G2/M cell cycle phase arrest as a key mechanistic feature. nih.govresearchgate.net
A β-carboline-α-aminophosphonate derivative was also reported to induce cell cycle arrest in the G2/M phase in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The ability of harmine, a β-carboline, to induce G2/M arrest in MCF-7 cells has been linked to the inhibition of pRb phosphorylation and decreased expression of key cell cycle proteins like CDK2, cyclin A, and cyclin B1. spandidos-publications.com While specific studies on this compound are lacking, the consistent findings with isomeric compounds strongly suggest that it likely induces cell cycle arrest, potentially at the G2/M checkpoint, as a consequence of its interaction with cell cycle regulatory proteins.
Table 1: Cell Cycle Arrest Activity of Related Pyridoindole Derivatives
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| β-Carboline dimers | MG-63 | S phase arrest | nih.govnih.gov |
| Pyrido[3,4-b]indole derivatives | Multiple cancer lines | G2/M phase arrest | nih.govresearchgate.net |
| β-Carboline-α-aminophosphonate | MCF-7, MDA-MB-231 | G2/M phase arrest | nih.gov |
Apoptosis Induction Mechanisms
The induction of programmed cell death, or apoptosis, is a frequent outcome of treatment with pyridoindole derivatives. Mechanistic studies on related compounds have elucidated the involvement of key apoptotic pathways. For instance, 1-methylated β-carbolines have been shown to protect against mitochondrial damage, thereby inhibiting the activation of caspase-9 and caspase-3, which are crucial executioners of the apoptotic cascade. nih.gov
In contrast, other β-carboline derivatives have been found to actively promote apoptosis. A study on a β-carboline-α-aminophosphonate derivative in MDA-MB-231 breast cancer cells revealed an upregulation of pro-apoptotic proteins such as Bax and cytochrome C, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This indicates an induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov Similarly, the β-carboline alkaloid harmine has been shown to trigger apoptosis via a mitochondrial pathway in MCF-7 cells, which is dependent on Bax but independent of p53. spandidos-publications.com
These findings suggest that this compound derivatives could potentially induce apoptosis through modulation of the mitochondrial pathway, influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and subsequent caspase activation.
Molecular Target Identification and Validation
The biological activities of pyridoindole derivatives stem from their interactions with various molecular targets. For the broader α-carboline class, identified targets include Aurora B kinase, the small GTPase RalA, microtubules, and topoisomerase II. nih.gov The isomeric β-carbolines have been widely reported to target CDKs, DNA topoisomerases I and II, and the IKK kinase complex. researchgate.net
Computational modeling and experimental studies on pyrido[3,4-b]indole derivatives have suggested that they may bind to MDM2, a critical negative regulator of the p53 tumor suppressor. nih.govresearchgate.net Docking studies indicated potential hydrogen bonding and hydrophobic interactions within the p53-binding pocket of MDM2. nih.govresearchgate.net Furthermore, the α-carboline scaffold has been explored for the development of inhibitors for other kinases, such as the Anaplastic Lymphoma Kinase (ALK), where it is proposed to mimic the adenine (B156593) ring of ATP and bind to the hinge region of the kinase. nih.gov
While a definitive, validated molecular target for this compound has not been explicitly identified in the literature, the evidence from related compounds points towards a multi-targeted profile, with a high likelihood of interaction with various protein kinases and potentially other key proteins involved in cell proliferation and survival.
Mechanistic Role of Pyridoindolium Moieties in Biological Activity
The quaternization of the pyridine (B92270) nitrogen in the pyridoindole scaffold, creating a permanently charged pyridoindolium moiety, is a key structural feature of this compound. This modification can significantly influence the biological activity of the molecule.
Research on the β-carboline manzamine A and its derivatives has shown that the transformation of the neutral pyridine nitrogen to a quaternary ammonium (B1175870) cation can alter the compound's biological profile. nih.gov Specifically, the formation of β-carbolinium salts has been associated with reduced cytotoxicity and, in some contexts, increased antimalarial activity. nih.gov This alteration in activity is thought to be related to the π-delocalization of the positive charge across the aromatic system. nih.gov
Applications of 1 Methyl 9h Pyrido 2,3 B Indol 1 Ium and Its Analogs As Chemical Probes and Research Tools
Development of Fluorescent Probes for Cellular Imaging and Biological Sensing
The development of fluorescent probes based on the 9H-pyrido[2,3-b]indole scaffold has opened new avenues for visualizing and understanding cellular processes. These probes are designed to exhibit changes in their fluorescence in response to specific environmental cues, allowing for the sensitive detection of ions, molecules, and macromolecules within living cells.
Researchers have successfully synthesized a series of novel fluorophores based on the 9H-pyrido[2,3-b]indole structure. researchgate.netnih.gov These compounds, designed using a "1,2,4-triazine" methodology, have demonstrated significant potential for visual detection and cellular imaging applications. researchgate.netnih.gov For instance, certain push-pull fluorophores derived from this scaffold exhibit a pronounced positive solvatochromic effect, with large Stokes shifts reaching up to 270 nm, a desirable characteristic for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments. researchgate.netnih.gov
The versatility of the pyridoindole framework allows for the fine-tuning of photophysical properties through chemical modification, leading to probes with tailored absorption and emission spectra. nih.govsemanticscholar.org This tunability is crucial for developing probes for multicolor imaging and for visualizing specific organelles or events within the complex cellular environment. nih.gov
Design Principles for Environment-Sensitive Fluorophores
The design of environment-sensitive fluorophores, also known as solvatochromic dyes, is centered on creating molecules whose absorption and emission spectra are dependent on the polarity of their surrounding environment. This property is invaluable for probing the microenvironment of cellular compartments and monitoring processes that involve changes in local polarity, such as protein-protein interactions and membrane dynamics.
A key design principle involves the creation of "push-pull" systems within the fluorophore. These systems consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This arrangement leads to a significant change in the dipole moment upon photoexcitation, making the energy of the excited state highly sensitive to the polarity of the solvent. researchgate.netnih.gov
Several 9H-pyrido[2,3-b]indole derivatives have been designed as push-pull fluorophores. researchgate.netnih.gov Theoretical and experimental studies have shown that these molecules can exhibit a planarized intramolecular charge-transfer (PLICT) state, which influences their photophysical properties in different solvents. researchgate.netnih.gov For some derivatives, the luminescence quantum yield has been observed to increase with rising solvent polarity, a behavior that can be exploited for sensing applications. researchgate.netnih.gov
| Design Principle | Consequence for Fluorophore | Reference |
| Push-Pull System | Creates a large change in dipole moment upon excitation, leading to sensitivity to solvent polarity. | researchgate.netnih.gov |
| Planarized Intramolecular Charge-Transfer (PLICT) | Can lead to an increase in luminescence quantum yield with increasing solvent polarity. | researchgate.netnih.gov |
| Extended π-Conjugation | Can be used to tune the absorption and emission wavelengths of the fluorophore. | rsc.org |
Utilization as Biological Stains and Indicators
The inherent fluorescence of 9H-pyrido[2,3-b]indole analogs makes them suitable for use as biological stains and indicators. Their ability to interact with specific biomolecules or respond to changes in the cellular microenvironment allows them to highlight particular cellular structures or report on physiological states.
For example, a synthesized 9H-pyrido[2,3-b]indole-based probe, designated as 4b, has been shown to interact with calf thymus DNA (ctDNA). researchgate.netnih.gov Spectroscopic studies confirmed a static quenching mechanism and indicated that the probe binds to the DNA helix via a groove binding mode. researchgate.netnih.gov This property suggests its potential application as a fluorescent stain for nucleic acids in fixed or living cells.
Furthermore, the pH sensitivity of some pyridoindole derivatives allows them to function as indicators of local pH. Probe 4b, with an acid dissociation constant (pKa) of 5.5, demonstrated high sensitivity to pH changes in its microenvironment, making it a candidate for mapping pH gradients in cellular compartments like lysosomes or endosomes. researchgate.netnih.gov
Chemical Sensing Applications
The application of 1-methyl-9H-pyrido[2,3-b]indol-1-ium analogs extends to the field of chemical sensing, where they can be designed to detect specific ions or small molecules. The core structure can be functionalized with recognition moieties that selectively bind to a target analyte, leading to a measurable change in the fluorophore's optical properties.
The pH-sensitive nature of certain 9H-pyrido[2,3-b]indole probes is a prime example of their chemical sensing capabilities. researchgate.netnih.gov Different probes within this family have shown distinct responses to changes in acidity. For instance, probes 4d and 8a exhibit a "turn-off" acidochromic response, where their fluorescence is quenched in the presence of acid, with Stern-Volmer quenching constants of 1.6 × 10³ and 5.5 × 10³ M⁻¹, respectively. nih.gov In contrast, probes 4b and 8b display a "turn-off-on" response during titration with trifluoroacetic acid (TFA). researchgate.netnih.gov This diversity in response mechanisms enhances the versatility of the pyridoindole scaffold for developing a range of chemical sensors.
| Probe | Response to Acid (TFA) | Quenching Constant (M⁻¹) | Reference |
| 4d | Turn-off | 1.6 × 10³ | nih.gov |
| 8a | Turn-off | 5.5 × 10³ | nih.gov |
| 4b | Turn-off-on | Not applicable | researchgate.netnih.gov |
| 8b | Turn-off-on | Not applicable | researchgate.netnih.gov |
Chemical Probes for Dissecting Complex Biological Pathways
Beyond their use in imaging and sensing, analogs of this compound can serve as powerful tools to investigate and dissect complex biological pathways. By interacting with specific biomolecules, such as proteins or receptors, these probes can help to elucidate their function and role in cellular processes.
A related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), has been identified as an activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating genes for drug metabolism and other cellular processes. nih.gov The discovery that this pyridoindole derivative can modulate the AHR pathway highlights the potential of this class of compounds to serve as chemical probes for studying signaling cascades and gene regulation. nih.gov
Exploring Protein Function and Interactions
A significant application of fluorescent probes is in the study of protein function and interactions. The development of fluorogenic probes, which are non-fluorescent or weakly fluorescent until they interact with their target, is particularly valuable for reducing background noise and enabling no-wash imaging.
Drawing inspiration from the structural similarity of the pyridoindole core to the amino acid tryptophan, researchers have designed and synthesized fluorogenic unnatural amino acids (FUAAs) based on the related pyrido[3,2-b]indolizine scaffold. nih.govsemanticscholar.org These FUAAs can be incorporated into peptides, which can then be used as probes to monitor peptide-protein interactions. nih.govsemanticscholar.org This approach allows for the creation of peptide-based fluorogenic probes that can report on binding events with minimal perturbation to the biological system being studied. semanticscholar.org The successful application of this strategy with a related scaffold suggests a promising avenue for the development of similar tools based on the 9H-pyrido[2,3-b]indole framework for exploring the intricacies of protein interactions.
Targeting Specific Biochemical Processes
The unique chemical structure and photophysical properties of this compound and its analogs make them highly valuable as chemical probes for investigating a variety of specific biochemical processes. Their ability to exhibit changes in fluorescence in response to environmental alterations allows for the real-time monitoring of cellular and subcellular events. Key applications in this area include pH sensing, DNA interaction, and enzyme inhibition.
pH Sensing in the Microenvironment
The local pH of cellular compartments is a critical parameter that influences numerous biological processes, including enzyme activity, protein stability, and signal transduction. Analogs of this compound have been developed as sensitive fluorescent probes for monitoring pH changes in the microenvironment.
One such analog, a newly synthesized 9H-pyrido[2,3-b]indole derivative, has demonstrated high sensitivity to local pH variations. nih.gov This particular probe is characterized by an acid dissociation constant (pKa) of 5.5, making it suitable for studying pH fluctuations within the acidic organelles of cells, such as lysosomes and endosomes. nih.gov The fluorescence of this probe is quenched in acidic environments, exhibiting a "turn-off" response, which can be quantified to determine the pH of the surrounding medium. nih.gov This property is invaluable for studying cellular processes where pH dynamics play a crucial role, such as endocytosis and autophagy.
| Probe Type | Target Process | Mechanism of Action | Key Findings |
| 9H-pyrido[2,3-b]indole-based fluorophore | pH Sensing | "Turn-off" fluorescence in acidic conditions | High sensitivity to local pH changes with a pKa of 5.5. nih.gov |
Probing DNA Interactions
The interaction of small molecules with DNA is a fundamental area of research with implications for drug development and understanding genetic processes. Certain analogs of this compound have been designed to act as fluorescent probes for DNA, enabling the study of binding events and DNA structure.
Research has shown that specific 9H-pyrido[2,3-b]indole derivatives can bind to calf thymus DNA (ctDNA). nih.gov Fluorescence and UV-vis absorption spectroscopy studies have confirmed a static quenching mechanism upon the formation of a complex between the probe and ctDNA. nih.gov These studies suggest that the probe binds to the DNA helix, likely through groove binding. nih.gov This capability allows for the visual detection of DNA and the investigation of the binding modes of potential drug candidates, contributing to the design of new therapeutic agents that target DNA. The potential for these pyridoindoles in cellular imaging applications is a significant outcome of these findings. nih.gov
| Probe Analog | Target Molecule | Binding Mechanism | Noteworthy Observations |
| 9H-pyrido[2,3-b]indole derivative | Calf Thymus DNA (ctDNA) | Groove Binding | Static quenching of fluorescence upon complex formation. nih.gov |
Enzyme Inhibition Studies
Enzyme inhibitors are crucial tools in biochemical research and are the basis for many therapeutic drugs. mdpi.com Analogs of the this compound scaffold have been explored for their potential as enzyme inhibitors, targeting specific enzymes involved in various physiological and pathological processes.
For instance, derivatives of the related pyrido[2,3-d]pyrimidine structure have been investigated as inhibitors of carbonic anhydrase (CA) isoforms I and II. nih.gov These enzymes play a role in numerous physiological processes, and their inhibition is a target for treating various conditions. mdpi.com Studies have shown that these compounds can effectively inhibit the activity of both human carbonic anhydrase I and II (hCA I and hCA II). nih.gov Structure-activity relationship analyses have revealed that specific substitutions on the pyrido[2,3-d]pyrimidine core can modulate the inhibitory potency against these enzymes. nih.gov This line of research demonstrates the potential of utilizing the broader pyridoindole scaffold to develop selective inhibitors for dissecting the roles of specific enzymes in complex biological systems.
| Compound Class | Target Enzyme | Inhibitory Activity | Significance |
| Pyrido[2,3-d]pyrimidine derivatives | Carbonic Anhydrase I & II (hCA I & hCA II) | Effective inhibition of both isoforms observed in vitro. nih.gov | Demonstrates the potential of the pyridoindole scaffold for developing specific enzyme inhibitors. |
Future Research Directions and Unexplored Avenues for 1 Methyl 9h Pyrido 2,3 B Indol 1 Ium Chemistry and Biology
Development of Novel and Green Synthetic Methodologies
The advancement of 1-methyl-9H-pyrido[2,3-b]indol-1-ium research is contingent upon the development of efficient, sustainable, and versatile synthetic routes. Current methods for synthesizing the parent α-carboline ring system, such as those involving palladium-catalyzed reactions or the "1,2,4-triazine" methodology, often rely on harsh conditions, expensive catalysts, or hazardous solvents. researchgate.netrsc.orgnih.gov Future synthetic efforts should prioritize green chemistry principles.
An important avenue of research will be the development of one-pot, multicomponent reactions that can assemble the core structure and introduce the N-methyl group in a single, efficient process. Mechanochemical approaches, which utilize ball-milling to conduct reactions in the absence of bulk solvents, present a promising green alternative that could reduce waste and energy consumption. nih.gov Furthermore, exploring catalyst-free and solvent-free reaction conditions for both the synthesis of the α-carboline precursor and its subsequent quaternization to form the indol-1-ium salt is a critical goal.
| Proposed Green Synthetic Strategy | Rationale & Potential Advantages |
| Mechanochemical Synthesis | Reduces or eliminates the need for solvents, lowers energy consumption, and can lead to higher yields. nih.gov |
| Visible-Light Photocatalysis | Utilizes mild reaction conditions, employs abundant light energy, and offers novel reactivity pathways. |
| One-Pot Multicomponent Reactions | Increases efficiency by combining multiple synthetic steps, reduces waste from intermediate purification. |
| Aqueous Media Synthesis | Employs a non-toxic, inexpensive, and environmentally benign solvent. |
Advanced Computational Design of Next-Generation Pyridoindolium Compounds
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For the this compound scaffold, advanced computational methods can provide profound insights into its structure-property relationships, guiding the synthesis of next-generation derivatives with tailored functionalities.
Future research should employ Density Functional Theory (DFT) calculations to thoroughly investigate the electronic structure, molecular orbitals, and spectroscopic properties of the this compound cation. rsc.orgcumhuriyet.edu.trcumhuriyet.edu.tr Such studies can predict how different substituents on the ring system will modulate its chemical reactivity and photophysical behavior. Building on this, the creation of virtual libraries of novel pyridoindolium compounds for in silico high-throughput screening can identify promising candidates for specific biological targets or material applications before committing to resource-intensive chemical synthesis. Molecular docking simulations can further refine these candidates by predicting their binding modes and affinities to target proteins.
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure, HOMO-LUMO gap, and reactivity descriptors. cumhuriyet.edu.trcumhuriyet.edu.tr | Prediction of photophysical properties, chemical stability, and sites of reactivity. |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., kinases, DNA). | Identification of key interactions for structure-based drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Guide the design of derivatives with enhanced potency and selectivity. |
| Virtual Library Screening | Screen large databases of virtual pyridoindolium compounds against biological targets. | Prioritization of candidates for synthesis and experimental testing. |
Exploration of Underexplored Biological Targets and Mechanisms
The parent α-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net These activities are often achieved by targeting specific biomolecules like DNA, Aurora kinases, and Breast tumor kinase (Brk). nih.govnih.gov However, the biological target landscape for the permanently charged this compound remains almost entirely unexplored.
| Potential Underexplored Target Class | Rationale for Investigation |
| Epigenetic Modulators (e.g., DNMTs, HDACs) | The planar, heterocyclic structure is common in epigenetic modulators; the positive charge could enhance binding to negatively charged DNA/histone complexes. |
| Ion Channels | The cationic nature of the compound could lead to interactions with the voltage-gating or pore domains of various ion channels. |
| G-Protein Coupled Receptors (GPCRs) | Many GPCR ligands are cationic amines; this scaffold could present a novel chemotype for targeting these receptors. |
| Protein-Protein Interactions (PPIs) | The rigid, planar structure could serve as a scaffold to disrupt key protein-protein interactions implicated in disease. |
Integration with Emerging Technologies for High-Throughput Screening and Analysis
To efficiently navigate the vast chemical and biological space surrounding this compound, integration with emerging technologies is essential. High-throughput screening (HTS) offers a powerful platform for rapidly evaluating large libraries of compounds against numerous biological targets. nvsu.runih.gov
Future research should leverage HTS to screen libraries of this compound derivatives against the underexplored target classes identified previously. researchgate.net The development of miniaturized, automated synthesis platforms, such as those using acoustic dispensing technology, can enable the on-the-fly creation of diverse compound libraries on a nanomole scale, directly coupled to HTS assays. nih.gov This "on-demand" synthesis and screening approach dramatically accelerates the discovery cycle, reduces waste, and allows for a more agile exploration of structure-activity relationships. nih.gov Combining these experimental techniques with the in silico screening methods discussed in section 7.2 will create a powerful, synergistic workflow for discovering novel bioactive pyridoindolium compounds. unchainedlabs.com
Investigation of Further Photophysical Properties and Their Exploitation in Advanced Optical Materials
Derivatives of 9H-pyrido[2,3-b]indole are known to possess interesting photophysical properties, including significant Stokes shifts and positive solvatochromic effects, which have led to their investigation as fluorescent probes. researchgate.netnih.gov The introduction of a permanent positive charge in this compound is expected to significantly influence these properties, opening up new avenues for applications in materials science. Similar N-heterocyclic cationic compounds, such as isoquinolinium salts, are known for their intrinsic photophysical properties. researchgate.net
A comprehensive investigation into the photophysical characteristics of this compound is a key future direction. This involves systematically measuring fundamental parameters in a range of environments to build a complete photophysical profile. The unique combination of a rigid, planar structure and a delocalized positive charge could lead to high quantum yields, environmental sensitivity, and potentially useful two-photon absorption (TPA) properties. These characteristics could be exploited in the design of advanced optical materials, including emitters for organic light-emitting diodes (OLEDs), components for nonlinear optics, and highly sensitive fluorescent sensors for ions or biomolecules.
| Photophysical Parameter | Objective of Investigation | Potential Application |
| Absorption & Emission Spectra | Determine the influence of solvent polarity and viscosity on spectral shifts (solvatochromism). | Environmental sensors, fluorescent probes. |
| Fluorescence Quantum Yield | Quantify the efficiency of light emission in various media. | Bright fluorophores for imaging, OLED emitters. |
| Fluorescence Lifetime | Measure the decay kinetics of the excited state. | Probes for fluorescence lifetime imaging microscopy (FLIM). |
| Two-Photon Absorption (TPA) Cross-Section | Evaluate the efficiency of simultaneous two-photon absorption. | Bioimaging with deeper tissue penetration, photodynamic therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
